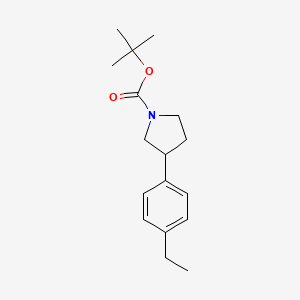

1-Boc-3-(4-ethylphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18307526

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25NO2 |

|---|---|

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | tert-butyl 3-(4-ethylphenyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25NO2/c1-5-13-6-8-14(9-7-13)15-10-11-18(12-15)16(19)20-17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |

| Standard InChI Key | OHXQDFINQXDQGE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |

Introduction

1-Boc-3-(4-ethylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a 4-ethylphenyl substituent. This compound is of interest in organic synthesis due to its potential applications in pharmaceutical chemistry and materials science. The Boc group is commonly used in organic synthesis to protect amino groups, allowing for selective reactions without interference from the amine functionality.

Synthesis and Applications

The synthesis of 1-Boc-3-(4-ethylphenyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the Boc protecting group and the 4-ethylphenyl substituent. While specific synthesis protocols for this compound are not widely documented, similar compounds are often synthesized through multi-step reactions involving ring closure and subsequent functionalization.

Research Findings and Future Directions

Given the limited availability of specific research findings on 1-Boc-3-(4-ethylphenyl)pyrrolidine, future studies could focus on its synthesis optimization, biological evaluation, and potential applications in drug discovery. The presence of the Boc group suggests that it could be used as an intermediate in the synthesis of more complex molecules, where the Boc group can be removed to reveal the amine functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume